6-Bromo-5-Methoxy-1,2-Dimethyl-1H-Indole-3-Carbaldehyde
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Overview
Description
6-Bromo-5-Methoxy-1,2-Dimethyl-1H-Indole-3-Carbaldehyde is a synthetic indole derivative. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities. This compound, with its unique bromine and methoxy substitutions, is of interest in various fields of scientific research .
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including enzymes and receptors, and play a significant role in cell biology .
Mode of Action
Generally, indole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence several biochemical pathways, resulting in downstream effects that can impact cell biology .
Result of Action
Indole derivatives are known for their biologically active properties and have been studied for their potential in treating various disorders .
Preparation Methods
The synthesis of 6-Bromo-5-Methoxy-1,2-Dimethyl-1H-Indole-3-Carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 5-methoxy-1,2-dimethylindole followed by formylation at the 3-position. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) for bromination and Vilsmeier-Haack reagent for formylation . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
6-Bromo-5-Methoxy-1,2-Dimethyl-1H-Indole-3-Carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-5-Methoxy-1,2-Dimethyl-1H-Indole-3-Carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar compounds include other indole derivatives with different substitutions, such as:
5-Methoxy-1,2-Dimethyl-1H-Indole-3-Carbaldehyde: Lacks the bromine substitution.
6-Bromo-1,2-Dimethyl-1H-Indole-3-Carbaldehyde: Lacks the methoxy substitution.
5-Bromo-1,2-Dimethyl-1H-Indole-3-Carbaldehyde: Bromine substitution at a different position. 6-Bromo-5-Methoxy-1,2-Dimethyl-1H-Indole-3-Carbaldehyde is unique due to the specific combination of bromine and methoxy groups, which can significantly alter its chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
6-bromo-5-methoxy-1,2-dimethylindole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-7-9(6-15)8-4-12(16-3)10(13)5-11(8)14(7)2/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMHKTBAZOISCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2N1C)Br)OC)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654294 |
Source
|
Record name | 6-Bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111083-32-0 |
Source
|
Record name | 6-Bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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